molecular formula C24H27N3O2 B11418502 5-butyl-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-butyl-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11418502
M. Wt: 389.5 g/mol
InChI Key: PEMGRQTUVXIFFQ-UHFFFAOYSA-N
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Description

5-Butyl-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: is a complex organic compound that belongs to the class of pyrrolopyrazoles. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with butyl, hydroxyphenyl, and propan-2-ylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a hydrazine derivative and a diketone can form the pyrazole ring, which is then fused with a pyrrole ring.

    Substitution Reactions: The introduction of butyl, hydroxyphenyl, and propan-2-ylphenyl groups is achieved through substitution reactions. These reactions often require specific catalysts and reagents to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolo[3,4-c]pyrazole core, converting it to an alcohol.

    Substitution: Various substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is ongoing to explore its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-butyl-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)-4-phenyl-1H-pyrrolo[3,4-c]pyrazole: Lacks the butyl and propan-2-ylphenyl groups.

    5-Butyl-3-(2-hydroxyphenyl)-4-phenyl-1H-pyrrolo[3,4-c]pyrazole: Lacks the propan-2-ylphenyl group.

Uniqueness

The presence of the butyl, hydroxyphenyl, and propan-2-ylphenyl groups in 5-butyl-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one imparts unique chemical and biological properties. These substitutions enhance its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

5-butyl-3-(2-hydroxyphenyl)-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O2/c1-4-5-14-27-23(17-12-10-16(11-13-17)15(2)3)20-21(25-26-22(20)24(27)29)18-8-6-7-9-19(18)28/h6-13,15,23,28H,4-5,14H2,1-3H3,(H,25,26)

InChI Key

PEMGRQTUVXIFFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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